3-ethyl-5-phenyl-7-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents in the aldehyde component.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like tyrosinase.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds are also known for their pharmacological activities and are studied as enzyme inhibitors.
Pyrano[2,3-d]thiazoles: These derivatives have applications in drug development for conditions like obesity and hyperlipidemia.
Uniqueness
3-ETHYL-5-PHENYL-7-(1-PYRROLIDINYL)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidinyl group, for instance, may enhance its binding affinity to certain enzymes, making it a more potent inhibitor compared to other thiazolopyrimidine derivatives .
Properties
Molecular Formula |
C17H18N4S2 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C17H18N4S2/c1-2-21-16-13(23-17(21)22)15(20-10-6-7-11-20)18-14(19-16)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChI Key |
JJOXHOPMFOGNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCCC4)SC1=S |
Origin of Product |
United States |
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